Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Overview
Description
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the CAS Number: 189509-22-6 . It has a molecular weight of 244.29 and its molecular formula is C12H20O5 . The compound is also known by its IUPAC name, ethyl 2- (8-hydroxy-1,4-dioxaspiro [4.5]decan-8-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20O5/c1-2-15-10 (13)9-11 (14)3-5-12 (6-4-11)16-7-8-17-12/h14H,2-9H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
Research on derivatives from red seaweed Gracilaria opuntia indicates the isolation of highly oxygenated 2H-chromen derivatives showing significant antioxidative activity and anti-inflammatory properties through inhibition of cyclooxygenase and lipoxygenase, suggesting potential therapeutic applications (Makkar & Chakraborty, 2018).
Antimicrobial Activities
Compounds isolated from the culture broth of Talaromyces verruculosus demonstrated significant antimicrobial activities against bacteria and fungi, illustrating the potential of similar structures in developing new antimicrobial agents (Miao et al., 2012).
Enzymatic Synthesis Applications
A study on the enzymatic hydrolysis of specific esters for producing an anti-asthma drug prototype highlights the utility of similar compounds in drug synthesis, emphasizing the relevance of enzymatic processes in the efficient production of pharmaceutically active compounds (Bevilaqua et al., 2004).
Nonlinear Optical Materials
The synthesis and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices demonstrate the potential applications of spirocyclic compounds in the development of advanced optical materials (Kagawa et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-2-15-10(13)9-11(14)3-5-12(6-4-11)16-7-8-17-12/h14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXSXPMLULVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC2(CC1)OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455119 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189509-22-6 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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